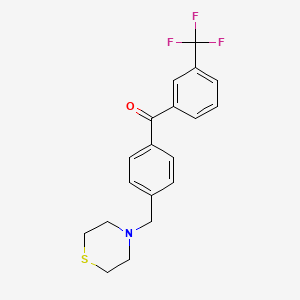

4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone

Description

Properties

IUPAC Name |

[4-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZDRNUVYSTIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642929 | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-98-4 | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone typically involves the reaction of 3-trifluoromethylbenzophenone with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, producing substituted benzophenone derivatives.

Scientific Research Applications

4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following benzophenone derivatives share core structural similarities with 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone but differ in substituents and heterocyclic groups. Key comparisons are outlined below:

4'-Bromo-3-thiomorpholinomethyl benzophenone

- Substituents: Bromo (-Br) at the 4'-position and thiomorpholinomethyl at the 3-position.

- Molecular Formula: C₁₈H₁₈BrNOS (calculated based on evidence) .

- Key Differences: The bromo group replaces the trifluoromethyl group, altering electronic and steric properties. Bromine’s larger atomic radius and polarizability may increase molecular weight (est. ~396 g/mol) and influence halogen bonding interactions.

- Applications : Listed as industrial and pharmaceutical-grade, suggesting utility in synthesis or drug intermediates .

4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone

- Substituents: Chloro (-Cl) at the 4-position, fluoro (-F) at the 3-position, and thiomorpholinomethyl at the 4'-position.

- Molecular Formula: C₁₈H₁₇ClFNOS .

- Molecular Weight : 349.85 g/mol .

- The absence of a trifluoromethyl group reduces lipophilicity, which may impact membrane permeability in biological systems.

- Applications : High purity (≥98%) indicates use in precision synthesis or as a reference standard .

4'-Morpholinomethyl-2-thiomethylbenzophenone

- Substituents: Morpholinomethyl (-CH₂-morpholine) at the 4'-position and thiomethyl (-SCH₃) at the 2-position.

- Molecular Formula: C₁₉H₂₁NO₂S .

- Molecular Weight : 327.44 g/mol .

- Key Differences: Morpholine replaces thiomorpholine, substituting sulfur with oxygen. The thiomethyl group introduces a sulfur atom at the 2-position, which may confer distinct reactivity in oxidation or conjugation reactions.

- Applications: No explicit data, but the morpholine group is common in drug design for its solubility-enhancing properties .

Structural and Functional Analysis

Substituent Effects

- Trifluoromethyl vs. Halogens : The -CF₃ group in the target compound offers strong electron-withdrawing effects and high metabolic stability compared to halogens like Br, Cl, or F. This may enhance resistance to enzymatic degradation in vivo.

- Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases lipophilicity and may improve blood-brain barrier penetration compared to morpholine .

Molecular Weight and Solubility

- The target compound’s molecular weight is likely intermediate between the bromo analog (~396 g/mol) and the chloro-fluoro analog (349.85 g/mol). Higher molecular weight could reduce aqueous solubility, but the -CF₃ group’s polarity might offset this.

Biological Activity

4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone is a synthetic compound with the molecular formula and a molecular weight of approximately 365.4 g/mol. It is characterized by its unique trifluoromethyl group and thiomorpholine moiety, which contribute to its diverse biological activities.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis typically involves the reaction of 3-trifluoromethylbenzophenone with thiomorpholine, using solvents like dichloromethane under controlled temperatures (0-25°C). This method ensures high yield and purity, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence biochemical pathways, which are critical in various therapeutic contexts.

Key Activities:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which could lead to potential therapeutic applications in disease management.

- Protein-Ligand Binding: It serves as a valuable tool in biochemical studies for investigating protein interactions.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

- Antimicrobial Activity: Preliminary research indicates that the compound may exhibit antimicrobial properties against various pathogens, although detailed studies are still required to quantify this effect.

- Anticancer Properties: Some investigations suggest that it may have cytotoxic effects on cancer cell lines, warranting further exploration into its mechanism as an anticancer agent.

- Neuroprotective Effects: Emerging data points towards possible neuroprotective effects, suggesting a role in mitigating neurodegenerative diseases.

Comparative Analysis

To understand its biological activity better, this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Morpholinomethyl-3-trifluoromethylbenzophenone | Lacks sulfur atom | Different reactivity |

| 4'-Piperidinomethyl-3-trifluoromethylbenzophenone | Piperidine ring instead of thiomorpholine | Altered biological activity |

| 4'-Thiomorpholinomethyl-3-chlorobenzophenone | Chlorine instead of trifluoromethyl group | Different chemical properties |

This table illustrates how structural modifications can impact the biological activities of these compounds.

Enzyme Interaction Studies

A notable study evaluated the interaction of this compound with various enzymes. The results indicated significant inhibition of certain serine proteases, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated.

Anticancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. A case study involving breast cancer cells showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of 4'-thiomorpholinomethyl-3-trifluoromethylbenzophenone to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, stoichiometry) using fractional factorial experimental design. For example, THF is often preferred for nucleophilic substitutions due to its polarity and ability to dissolve boronic acids and trifluoromethylated intermediates . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel. Triethylamine can be employed as a base to neutralize HCl byproducts, as demonstrated in analogous phosphazene syntheses .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the thiomorpholinomethyl and trifluoromethyl substituents. Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight, as shown for structurally similar trifluoromethylphenylboronic acids . X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as applied in phosphazene analogs .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Analyze degradation products via HPLC-MS and compare with known impurities of related benzophenones, such as chlorobenzoyl derivatives . Store the compound at –20°C in amber vials under inert gas to minimize hydrolysis or photodegradation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., Fukui indices) of the thiomorpholinomethyl group and trifluoromethylphenyl moiety. Compare with experimental data from Suzuki-Miyaura couplings using phenylboronic acids (e.g., 3-trifluoromethylphenylboronic acid) to predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Apply meta-analysis tools such as the statistic to quantify heterogeneity across studies. For example, if cytotoxicity assays show conflicting IC values, assess whether variability arises from experimental design (e.g., cell line differences) or true biological inconsistency . Use funnel plots to detect publication bias in preclinical datasets .

Q. How can researchers design experiments to elucidate the mechanism of thiomorpholinomethyl group participation in catalytic cycles?

- Methodological Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., ) to track sulfur’s role in transition states. Pair with in-situ FTIR or Raman spectroscopy to detect intermediate species during reactions. Reference methodologies from phosphazene ligand studies, where reaction intermediates were trapped and characterized .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to separate polar byproducts. For persistent impurities (e.g., chlorinated analogs), consider recrystallization from ethanol/water mixtures, as described for trifluoromethanesulfonate derivatives .

Methodological Notes

- Synthesis Optimization : Iterative adjustment of reaction parameters (e.g., equivalents of triethylamine in THF) is critical for scaling up without compromising purity .

- Data Interpretation : For meta-analyses, combine fixed-effects and random-effects models to account for both within-study and between-study variance .

- Safety and Storage : Follow protocols for trifluoromethylated compounds, which may hydrolyze to toxic byproducts (e.g., trifluoroacetic acid) under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.